A68930 hydrochloride
Description
Overview of Dopamine (B1211576) Receptor Subtypes and Classification
Dopamine receptors are G protein-coupled receptors (GPCRs) that are integral to the central nervous system. wikipedia.orgnih.gov There are five primary subtypes, which are categorized into two families based on their genetic structure, signaling mechanisms, and pharmacological properties. nih.govacnp.org
The D1-like family consists of the D1 and D5 receptor subtypes. wikipedia.orgmdpi.com These receptors are the most abundant dopamine receptors in the central nervous system. wikipedia.org They are primarily coupled to the Gsα G-protein, and their activation stimulates the enzyme adenylyl cyclase. wikipedia.orgbohrium.com This, in turn, increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This signaling cascade is involved in a wide array of crucial functions, including memory, attention, impulse control, and locomotion. nih.govfrontiersin.org D1-like receptors are found in high densities in brain regions such as the striatum, nucleus accumbens, and prefrontal cortex. mdpi.comrndsystems.com
The D2-like family includes the D2, D3, and D4 receptor subtypes. wikipedia.orgmdpi.com In contrast to the D1-like family, these receptors are coupled to the Giα G-protein, which inhibits adenylyl cyclase, thereby decreasing cAMP levels. nih.govnih.gov The D2-like receptors are involved in functions such as locomotion, attention, sleep, memory, and learning. nih.gov Stimulation of the various D2-like receptors can have specific effects on neuronal growth and morphology. pnas.org
A-68930 Hydrochloride as a Potent and Selective D1-like Dopamine Receptor Agonist
A-68930 hydrochloride, with the chemical name (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride, is a notable compound in the study of the dopaminergic system. nih.gov
It is recognized for its high potency and selectivity as an agonist for the D1-like dopamine receptors. tocris.comtocris.combiocrick.com Laboratory studies have demonstrated that it is significantly more active at D1-like receptors compared to D2-like receptors. nih.govrndsystems.com Specifically, its EC50 values, which measure the concentration of a drug that gives half-maximal response, are 2.1 nM for D1-like receptors and 3910 nM for D2-like receptors. tocris.comtocris.comrndsystems.com In some models, it acts as a full agonist, while in others, it is a partial agonist. nih.gov
Historical Context of D1-like Agonist Development
The quest for selective D1-like receptor agonists has been a long-standing endeavor in medicinal chemistry. Early research in the 1980s led to the development of the first selective D1-like agonists. bohrium.com However, these initial compounds had limitations, such as poor bioavailability and rapid metabolism, which spurred further research. bohrium.com The development of compounds like dihydrexidine (B1670578) marked a significant step forward, offering a high-affinity, full agonist for D1 receptors. researchgate.netsnmjournals.org The creation of A-68930 and other related compounds in the 1990s represented another key advancement, providing researchers with more stable and selective tools to probe the function of the D1-like receptor system. researchgate.net
Rationale for Research Focus on A-68930 Hydrochloride
The potent and selective nature of A-68930 hydrochloride makes it an invaluable research tool. tocris.comtocris.combiocrick.com Its ability to preferentially activate D1-like receptors allows scientists to dissect the specific roles of this receptor subfamily in various physiological and pathological processes. nih.gov This selectivity is crucial for understanding the downstream signaling pathways and gene expression changes that are specifically mediated by D1-like receptor activation. nih.gov Furthermore, its activity in living organisms (in vivo) after systemic administration allows for the study of its effects on behavior and neural circuits. tocris.comrndsystems.com
Significance of D1-like Receptor Activation in Neurological and Physiological Processes
Activation of D1-like receptors has profound effects throughout the body. In the brain, it is critically involved in:
Cognitive Functions: D1-like receptor activation in the prefrontal cortex is essential for working memory, cognitive flexibility, and attention. mdpi.com
Motor Control: These receptors play a key role in regulating movement. researchgate.net
Reward and Motivation: The D1-like receptors in the nucleus accumbens are central to the brain's reward system and motivational drive. mdpi.comfrontiersin.org
Learning and Memory: D1 receptor activation is implicated in synaptic plasticity, a cellular mechanism fundamental to learning and memory formation. mdpi.compatsnap.com
Beyond the central nervous system, D1-like receptors are also found in the periphery, including the kidneys and blood vessels, where they are involved in regulating renal function and blood pressure. nih.govresearchgate.net The widespread functions of D1-like receptors underscore the importance of developing and characterizing selective agonists like A-68930 hydrochloride to further unravel their complex roles in health and disease. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPGUUQPTSMLKU-YYLIZZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432654 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130465-39-3 | |
| Record name | 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of A 68930 Hydrochloride Action
Receptor Binding and Selectivity Profiles
A-68930 hydrochloride is recognized for its potent and selective action as an agonist for D1-like dopamine (B1211576) receptors. Its interaction with these receptors, and its relative lack of affinity for others, is a cornerstone of its utility in research.
Affinity for D1 and D5 Dopamine Receptors
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. A-68930 hydrochloride demonstrates a high affinity for the D1-like receptor family. The D1 and D5 receptor subtypes are highly homologous, which often results in ligands having similar affinities for both. A-68930 hydrochloride is considered a potent D1-like receptor agonist.
Selectivity Ratios Against D2 Dopamine Receptors and Other Adrenoceptors
A key characteristic of A-68930 hydrochloride is its selectivity for D1-like receptors over D2-like receptors. Research has shown that A-68930 is a potent agonist at D1-like receptors with an EC50 value of 2.1 nM, while its effect on D2-like receptors is significantly weaker, with an EC50 value of 3910 nM. nih.govnih.gov This substantial difference in potency highlights its selectivity. Furthermore, A-68930 hydrochloride shows minimal activity at α1- and β-adrenoceptors, although it does exhibit some weak α2-agonist activity. nih.gov
Interactive Table: Receptor Selectivity of A-68930
| Receptor Family | Specific Receptor | Potency (EC50 in nM) |
|---|---|---|
| D1-like | D1 | 2.1 - 2.5 nih.govnih.gov |
| D2-like | D2 | 3920 nih.govnih.gov |
| Adrenoceptors | α1, β | Virtually inactive nih.gov |
| Adrenoceptors | α2 | Weak agonist activity nih.gov |
Agonist Efficacy: Partial vs. Full Agonism at D1-like Receptors
The efficacy of A-68930 hydrochloride as an agonist can vary depending on the biological system being studied. In the rat caudate-putamen, it acts as a potent full agonist at the D1 dopamine receptor, with an EC50 of 2.1 nM. nih.gov Similarly, in porcine renal epithelial LLC-PK1 cells, it is also a potent full agonist, with an EC50 of 12.7 nM and an intrinsic activity of 102% compared to dopamine. nih.gov However, in the fish retina dopamine-sensitive adenylate cyclase model, A-68930 acts as a partial agonist, with an intrinsic activity of 66% of that of dopamine and an EC50 of 2.5 nM. nih.govnih.gov
Downstream Signaling Pathways Mediated by D1-like Receptor Activation
Activation of D1-like receptors by A-68930 hydrochloride initiates a cascade of intracellular events, beginning with the coupling to G-proteins and leading to the production of second messengers.
G-Protein Coupled Receptor (GPCR) Coupling to Gαs/olf
D1 and D5 dopamine receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gαs, or its olfactory-specific variant, Gαolf. biorxiv.org This coupling is a critical first step in the signal transduction pathway. The activation of D1/D5 receptors by an agonist like A-68930 hydrochloride facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation.
Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production
Once activated, the Gαs/olf subunit dissociates from the βγ-subunits and stimulates the enzyme adenylyl cyclase. biorxiv.org Adenylyl cyclase then catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). The stimulatory effects of A-68930 on the accumulation of cAMP have been demonstrated in renal epithelial cells, and this effect can be blocked by a D1-selective antagonist, confirming that it is a D1-receptor mediated process. nih.gov This increase in intracellular cAMP levels is a hallmark of D1-like receptor activation and leads to the subsequent activation of downstream effectors like protein kinase A (PKA).
cAMP-Dependent Protein Kinase (PKA) Activation
A-68930 hydrochloride functions as a potent and selective agonist for the D1-like dopamine receptor family. The dopamine D1 receptor is a Gαs/olf-coupled G protein-coupled receptor (GPCR). nih.gov The canonical signaling cascade initiated by the activation of the D1 receptor by an agonist such as A-68930 involves the stimulation of adenylyl cyclase. nih.govfrontiersin.orgmdpi.com This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). mdpi.com The subsequent rise in intracellular cAMP levels is a critical step that leads to the activation of cAMP-dependent Protein Kinase A (PKA). nih.govfrontiersin.org
PKA is a heterotetramer consisting of two regulatory subunits and two catalytic subunits. When intracellular cAMP levels are low, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing them to dissociate from the catalytic subunits. This dissociation unleashes the catalytic subunits, which are then free to phosphorylate specific serine and threonine residues on a multitude of downstream protein substrates, thereby propagating the signal throughout the cell. mdpi.com This activation of PKA is a pivotal event in the signaling pathway, regulating neuronal functions through the direct phosphorylation of targets in the cytosol, nucleus, and synaptic membranes. nih.gov
Phosphorylation of cAMP Response Element Binding (CREB) Protein
One of the most significant nuclear targets of activated Protein Kinase A (PKA) is the cAMP Response Element Binding (CREB) protein. CREB is a transcription factor that plays a crucial role in regulating the expression of genes involved in various neuronal processes, including synaptic plasticity, learning, and memory.
Following its activation by A-68930-induced cAMP production, the catalytic subunits of PKA translocate to the nucleus. There, they phosphorylate CREB at a specific serine residue (Ser133). This phosphorylation event is a key step in CREB activation. Once phosphorylated, CREB recruits transcriptional co-activators, such as CREB-binding protein (CBP), to the promoter regions of target genes that contain a specific DNA sequence known as the cAMP response element (CRE). This assembly of the transcriptional machinery initiates or enhances the transcription of these genes. The D1 receptor/PKA/CREB pathway is a well-established mechanism for modulating gene expression in response to dopaminergic stimulation. frontiersin.org
Modulation of Other Signaling Cascades (e.g., MEK/ERK Pathway)
Beyond the canonical cAMP/PKA pathway, the activation of D1 receptors by agonists like A-68930 can also modulate other significant intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK cascade. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key effectors that regulate numerous cellular processes.
Research indicates that D1 receptor-mediated activation of ERK1/2 is a complex process that can occur through several mechanisms:
PKA-Dependent Activation : In many instances, the activation of ERK is dependent on the upstream activation of PKA. nih.gov This suggests a signaling pathway where D1 receptor stimulation leads to cAMP production, PKA activation, and subsequent engagement of the Ras-Raf-MEK-ERK cascade. The activation of MEK (MAPK kinase) by this pathway is a necessary step for the phosphorylation and activation of ERK1/2. nih.govjneurosci.org
β-Arrestin-Mediated Signaling : D1 receptor activation can also promote the recruitment of β-arrestin. nih.govnih.gov In addition to its role in receptor desensitization, β-arrestin can act as a scaffold protein, assembling components of the MAPK cascade. This can lead to ERK activation in a manner that may be synergistic with or independent of G protein signaling. nih.govfrontiersin.org
Dependence on Other Receptors : In some contexts, maximal ERK1/2 activation in response to D1 receptor stimulation requires the concurrent activation of other receptors, such as the NMDA receptor. nih.govfrontiersin.org
Inhibition of MEK has been shown to block D1 receptor agonist-induced ERK1/2 phosphorylation, confirming the critical role of the MEK/ERK pathway as a downstream effector of D1 receptor signaling. nih.govnih.govjneurosci.org
Receptor Regulation and Trafficking
Desensitization and Internalization Mechanisms
Continuous or prolonged exposure of the D1 receptor to an agonist like A-68930 leads to regulatory processes that attenuate the signaling response, primarily through desensitization and internalization.
Desensitization is a process whereby the receptor becomes less responsive to the agonist, resulting in a diminished signaling output even while the agonist is still bound. For the D1 receptor, this involves a rapid uncoupling from its cognate G protein (Gαs/olf), which reduces the ability of the receptor to activate adenylyl cyclase. nih.gov This process can occur within minutes of agonist exposure. nih.gov
Internalization (or endocytosis) is the physical removal of receptors from the plasma membrane into the cell's interior. biorxiv.org For the D1 receptor, this typically occurs via clathrin-mediated endocytosis. nih.gov Following internalization, the receptors are trafficked to endosomes. From there, they can either be recycled back to the cell surface, allowing for the recovery of signaling (resensitization), or targeted for degradation in lysosomes. biorxiv.org Studies have shown that D1 receptor desensitization can be temporally and biochemically distinct from its internalization, with desensitization occurring prior to the receptor's removal from the cell surface. nih.gov
| Regulatory Process | Description | Typical Onset |
| Desensitization | Uncoupling of the receptor from G-proteins, reducing signal transduction. | Rapid (within minutes of agonist exposure) nih.gov |
| Internalization | Removal of receptors from the cell surface into intracellular vesicles. | Slower than desensitization (e.g., ~30% after 60 mins) nih.govbiorxiv.org |
Role of G Protein-Coupled Receptor Kinases (GRKs) and β-Arrestin
The processes of D1 receptor desensitization and internalization are orchestrated by two key families of proteins: G protein-coupled receptor kinases (GRKs) and β-arrestins. nih.gov
Upon activation by an agonist like A-68930, the D1 receptor undergoes a conformational change that not only activates G proteins but also exposes phosphorylation sites on its intracellular loops and C-terminal tail. nih.govnih.gov These sites are then phosphorylated by GRKs. nih.govmdpi.com
This GRK-mediated phosphorylation dramatically increases the receptor's affinity for β-arrestin proteins (primarily β-arrestin 2 for the D1 receptor). nih.govnih.gov The binding of β-arrestin to the phosphorylated D1 receptor has two major consequences:
Steric Hindrance : β-arrestin physically blocks the receptor's ability to interact with and activate G proteins, effectively desensitizing the G protein-dependent signaling pathway. nih.gov
Endocytosis Scaffolding : β-arrestin acts as an adapter protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2, thereby promoting the internalization of the receptor into clathrin-coated pits. nih.gov
Therefore, GRKs and β-arrestins are central to the negative feedback loop that terminates D1 receptor signaling and modulates the number of receptors available at the cell surface.
| Protein Family | Primary Function in D1R Regulation | Consequence of Action |
| GRKs | Phosphorylate the agonist-occupied D1 receptor on intracellular domains. mdpi.com | Creates a high-affinity binding site for β-arrestin. nih.gov |
| β-Arrestin | Binds to the GRK-phosphorylated D1 receptor. nih.gov | 1. Blocks G-protein coupling (Desensitization). nih.gov 2. Promotes receptor removal from the membrane (Internalization). nih.gov |
Neuropharmacological Investigations of A 68930 Hydrochloride
Effects on Dopaminergic System Function
The primary mechanism of action for A-68930 hydrochloride involves its potent agonism at D1-like dopamine (B1211576) receptors. This interaction initiates a cascade of effects within the dopaminergic system, influencing everything from enzyme activity to gene expression.
Modulation of Tyrosine Hydroxylase (TH) Immunoreactive Neurons
Tyrosine hydroxylase (TH) is the rate-limiting enzyme responsible for the synthesis of dopamine from L-tyrosine uib.no. The activity and expression of this enzyme are critical for maintaining dopamine homeostasis. While direct studies detailing the specific effects of A-68930 on the modulation of TH-immunoreactive neurons are not extensively documented in the available literature, its role as a D1 agonist places it within the feedback mechanisms that regulate dopamine synthesis. Dopamine itself is a primary regulator of TH activity through feedback inhibition uib.no. By stimulating D1 receptors, A-68930 mimics the effects of dopamine, which could indirectly influence TH activity. Furthermore, studies on animal models of Parkinson's disease, which involves the loss of dopaminergic neurons, have investigated the expression of TH after neurotoxic insults, indicating the enzyme's central role in the health and function of these neurons nih.gov. Enhanced TH activity has also been linked to increased oxidative stress in vivo nih.govau.dk.
Impact on Dopamine Receptor Gene Expression (D1 and D2) in Brain Regions
A-68930 hydrochloride demonstrates high potency and selectivity as a D1-like dopamine receptor agonist, with significantly lower activity at D2-like receptors nih.govtocris.comnih.gov. Research indicates that A-68930 is a full agonist in the rat caudate-putamen model of the D1 receptor, whereas it is a much weaker full agonist at the D2 receptor nih.gov. The stimulation of D1 receptors is known to regulate gene expression in the brain. For example, treatment with D1 agonists can lead to a dose-related increase in the messenger RNA (mRNA) of immediate early genes, such as zif268 and c-fos, in striatal neurons that contain D1 receptors researchgate.net. This suggests that A-68930, through its potent D1 agonism, likely influences the genetic expression of various downstream proteins in D1-rich brain regions like the striatum.
| Receptor | EC₅₀ Value (nM) | Receptor Model | Source |
|---|---|---|---|
| D₁-like | 2.1 | Rat Caudate-Putamen | nih.govtocris.com |
| D₁-like | 2.5 | Fish Retina Adenylate Cyclase | nih.govnih.gov |
| D₂-like | 3920 | Biochemical Model | nih.govtocris.comnih.gov |
Influence on Glucocorticoid Receptor (GR) Expression in Stress Models
Current scientific literature does not provide direct evidence regarding the influence of A-68930 hydrochloride on Glucocorticoid Receptor (GR) expression in stress models. Glucocorticoid receptors are crucial in mediating the body's response to stress, and their expression can be altered by chronic stress, impacting memory and contributing to psychopathologies nih.govnih.gov. While the dopaminergic system is known to be affected by stress, specific investigations linking the D1 agonist A-68930 to the modulation of GR expression have not been found in the reviewed sources.
Neurotransmitter Interactions Beyond Dopamine
While A-68930 hydrochloride is highly selective for the D1 dopamine receptor, its potential for interacting with other neurotransmitter systems has also been examined.
Adrenoceptor Activity (α1, α2, β)
Investigations into the broader pharmacological profile of A-68930 hydrochloride have shown that it has limited activity at adrenoceptors. Specifically, the compound displays weak agonist activity at α2-adrenoceptors nih.gov. In contrast, it is reported to be virtually inactive at both α1- and β-adrenoceptors nih.gov. This indicates a high degree of selectivity for the dopaminergic system over the adrenergic system.
| Receptor | Activity | Source |
|---|---|---|
| α₁-adrenoceptor | Virtually Inactive | nih.gov |
| α₂-adrenoceptor | Weak Agonist | nih.gov |
| β-adrenoceptor | Virtually Inactive | nih.gov |
Potential Interactions with Glutamatergic Systems
There is a well-established and complex relationship between the brain's dopaminergic and glutamatergic systems, with dopamine receptors playing a key role in modulating glutamate neurotransmission nih.govnih.gov. Research suggests a strong inverse interaction between these two systems in the striatum, which may be mediated through D1 receptor stimulation researchgate.net. For instance, studies using D1/5R-specific agonists have shown an increase in the frequency of calcium oscillations in certain neurons, even when glutamatergic transmission was blocked, pointing to complex interactions patsnap.com. Given that A-68930 is a potent D1 agonist, it has the potential to influence the glutamatergic system by modulating the activity of neurons that are co-regulated by both dopamine and glutamate.
Neuroprotective Effects and Mechanisms
The compound A-68930 hydrochloride, a potent and selective dopamine D1 receptor agonist, has demonstrated significant neuroprotective properties in various experimental models of central nervous system injury. nih.gov Research indicates that its therapeutic efficacy is linked to its ability to modulate key pathways involved in the inflammatory cascade. nih.govllu.edu The mechanisms underlying these protective effects include the attenuation of neuroinflammation, direct inhibition of inflammasome activation, and the subsequent reduction of pro-inflammatory cytokine production. nih.govresearchgate.net
Attenuation of Neuroinflammation (e.g., in MPTP-induced models)
While specific studies on A-68930 hydrochloride in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of Parkinson's disease were not identified in the reviewed literature, its role in mitigating neuroinflammation is well-documented in other models of neurological injury and disease. Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative conditions, characterized by the activation of microglia and the release of inflammatory mediators. nih.govnih.govmdpi.com
In a mouse model of Alzheimer's disease, A-68930 significantly alleviated cognitive impairment induced by amyloid-beta 1-42 (Aβ1-42), a peptide central to Alzheimer's pathology. nih.gov This effect was directly linked to the suppression of neuroinflammation. nih.gov Similarly, in a mouse model of intracerebral hemorrhage (ICH), administration of A-68930 inhibited the activation of microglia and the infiltration of neutrophils, key cellular events in the neuroinflammatory response following brain injury. llu.edu Studies on other dopamine D1 receptor agonists, such as SKF-81,297, have also shown the capacity to alleviate microglial activation and reduce neuroinflammation in various experimental settings. nih.govnih.gov These findings collectively suggest that the activation of the dopamine D1 receptor is a viable strategy for controlling inflammation within the central nervous system. nih.govresearchgate.net
Inhibition of NLRP3 Inflammasome Activation
A primary mechanism through which A-68930 hydrochloride exerts its anti-inflammatory effects is by inhibiting the activation of the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome. nih.govresearchgate.netnih.gov The NLRP3 inflammasome is a multiprotein complex within immune cells, such as microglia, that plays a crucial role in the innate immune system. nih.govfrontiersin.orgnih.gov Upon activation by various damage- or pathogen-associated signals, it orchestrates the maturation and release of potent pro-inflammatory cytokines. frontiersin.org However, aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and neurodegenerative diseases. frontiersin.orgdrug-dev.com
Multiple studies have confirmed the inhibitory action of A-68930 on this pathway. In models of spinal cord injury (SCI), intracerebral hemorrhage, and acute kidney injury, administration of A-68930 significantly suppressed the activation of the NLRP3 inflammasome. nih.govllu.eduresearchgate.net This inhibition is crucial, as it effectively halts the downstream inflammatory cascade initiated by the inflammasome assembly. nih.govnih.govhilarispublisher.com Research suggests that dopamine receptor agonists, in general, can control systemic inflammation through the inhibition of the NLRP3 inflammasome, positioning this pathway as a key target for the therapeutic effects of A-68930. mednexus.org The mechanism may involve the D1 receptor-mediated increase of cyclic adenosine (B11128) monophosphate (cAMP), which can promote the ubiquitination and subsequent degradation of the NLRP3 protein. mednexus.org
Modulation of Pro-inflammatory Cytokines (IL-1β, IL-18, TNF-α)
As a direct consequence of inhibiting the NLRP3 inflammasome, A-68930 hydrochloride effectively modulates the production and release of key pro-inflammatory cytokines. thermofisher.com The activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, an enzyme that processes the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms. frontiersin.org These cytokines are potent mediators of inflammation. mdpi.com
Research has consistently shown that treatment with A-68930 leads to a significant reduction in the levels of IL-1β and IL-18 in various injury models. nih.govnih.govllu.edu For instance, in a rat model of spinal cord injury, A-68930 administration markedly reduced the levels of these inflammatory cytokines in the damaged tissue. nih.gov This effect was also observed in models of Alzheimer's disease and acute kidney injury, where A-68930 decreased the secretion of IL-1β and IL-18. nih.govresearchgate.net Furthermore, studies involving other D1 receptor agonists have demonstrated a reduction in tumor necrosis factor-alpha (TNF-α), another pivotal pro-inflammatory cytokine, in response to inflammatory stimuli. nih.govnih.govresearchgate.net
| Experimental Model | Cytokine Measured | Observed Effect | Reference |
|---|---|---|---|
| Spinal Cord Injury (rat) | IL-1β, IL-18 | Significantly Reduced | nih.gov |
| Alzheimer's Disease (Aβ1-42-induced, mouse) | IL-1β, IL-18 | Significantly Decreased Secretion | nih.gov |
| Intracerebral Hemorrhage (mouse) | IL-1β | Decreased | llu.edu |
| Acute Kidney Injury (mouse) | IL-1β, TNF-α, IL-6 | Markedly Reduced Production | researchgate.net |
Antioxidant Enzyme Activities and Lipid Peroxidation
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products through antioxidant defenses. nih.gov This process is closely linked with neuroinflammation and is a known trigger for NLRP3 inflammasome activation. mdpi.com A key consequence of excessive oxidative stress is lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage and the formation of reactive aldehydes like malondialdehyde (MDA). nih.govmdpi.commdpi.comsemanticscholar.org The body's defense against this includes antioxidant enzymes such as superoxide dismutase (SOD) and catalase. nih.gov
While direct studies measuring the specific effects of A-68930 hydrochloride on antioxidant enzyme activities and lipid peroxidation were not found in the reviewed literature, the broader class of dopamine D1 receptor agonists has been linked to the inhibition of oxidative stress. researchgate.net Given that oxidative stress is an upstream event of NLRP3 inflammasome activation, the potent inhibitory effect of A-68930 on the inflammasome suggests a potential role in modulating the cellular redox environment. researchgate.netmdpi.com The therapeutic benefits of antioxidants are widely recognized for their ability to neutralize free radicals and mitigate inflammation. wikipedia.orgmdpi.commdpi.comnih.gov However, further research is required to specifically quantify the impact of A-68930 hydrochloride on markers of lipid peroxidation and the activity of key antioxidant enzymes.
Behavioral and Physiological Studies in Animal Models
Motor Activity and Locomotion
The administration of A-68930 hydrochloride has been shown to significantly impact motor functions in animal subjects, ranging from spontaneous movement to responses elicited by other stimulants.
A-68930 hydrochloride has shown potent effects in blocking the hyperactivity induced by the psychostimulant d-amphetamine. ukzn.ac.za This finding suggests an inhibitory role for dopamine (B1211576) D1/5 receptor stimulation in psychomotor activation, a characteristic traditionally interpreted as a potential indicator of antipsychotic properties. ukzn.ac.za
The impact of A-68930 on stereotyped behaviors is nuanced. Studies indicate that it does not produce the excessive, repetitive, and purposeless stereotypies that could interfere with or mask ambulatory activity. ukzn.ac.za However, it has been observed to influence other unconditioned motor behaviors. For instance, A-68930 has been found to increase grooming by prolonging the duration of grooming bouts. At higher doses, it has been noted to produce a forelimb clonus in normal rats. nih.gov
In rat models of Parkinson's disease, where unilateral lesions of the nigrostriatal neurons are induced by 6-hydroxydopamine (6-OHDA), A-68930 elicits a robust and prolonged contralateral turning behavior. nih.gov This turning, which can last for over 20 hours, is a classic indicator of dopamine receptor stimulation in the dopamine-depleted striatum. nih.gov The effect was antagonized by the D1-selective antagonist SCH 23390, but not by the D2-selective antagonist haloperidol, further cementing the D1 receptor-mediated nature of this action. nih.gov
Table 1: Summary of A-68930 Hydrochloride Effects on Motor Activity
| Behavioral Parameter | Animal Model | Observed Effect | Mediating Receptor |
| Spontaneous Locomotion | Rat | Dose-dependent suppression | Dopamine D1/5 |
| D-Amphetamine Hyperactivity | Rat | Potent antagonism | Dopamine D1/5 |
| Stereotypies | Rat | No induction of excessive stereotypies | - |
| Unconditioned Behavior | Rat | Increased grooming, forelimb clonus | - |
| Rotational Behavior | 6-OHDA Lesioned Rat | Prolonged contralateral turning | Dopamine D1 |
Thermoregulation Studies
The role of dopamine receptors in the central regulation of body temperature is well-established, and studies have investigated the specific effects of A-68930 in this domain.
Research into the thermoregulatory effects of specific dopamine receptor agonists has shown that activation of certain dopamine pathways can lead to changes in core body temperature. While some dopamine agonists are known to induce hypothermia, specific studies detailing the induction of hypothermia by A-68930 hydrochloride are not available in the provided research. The central nervous system, particularly the hypothalamus, integrates signals to maintain temperature homeostasis, and dopamine is one of the key neurotransmitters involved in this process.
Stress Response and Anxiety-like Behaviors
The dopamine D1 receptor agonist A-68930 hydrochloride has been investigated for its potential to modulate stress responses in various animal models. Research indicates a significant role for the D1 receptor in the body's adaptation to and coping with stressful stimuli.
Chronic unpredictable stress (CUS) protocols in animal models are designed to induce a state analogous to depression and anxiety by exposing animals to a series of varied and unforeseeable stressors. Studies utilizing these models have demonstrated the potential of A-68930 as an anti-stress agent.
In rat models subjected to CUS, significant physiological and biochemical disturbances are observed, including adrenal gland enlargement (hypertrophy), elevated levels of the stress hormone corticosterone, and decreased dopamine levels in the gastric mucosa researchgate.netphysiology.org. Pre-treatment with A-68930 was found to significantly restore these stress-induced alterations, suggesting a corrective action on the dysregulated stress-response pathways researchgate.netphysiology.org. This indicates that activation of the D1 receptor pathway by A-68930 can counteract the detrimental effects of chronic stress, pointing to a role in promoting resilience.
The table below summarizes the key physiological changes induced by Chronic Unpredictable Stress and the restorative effects observed with A-68930 administration in rat models.
| Parameter | Effect of Chronic Unpredictable Stress | Effect of A-68930 Pre-treatment |
| Gastric Ulcer Severity | Increased | Restored towards normal |
| Adrenal Hypertrophy | Increased | Restored towards normal |
| Plasma Corticosterone | Increased | Restored towards normal |
| Gastric Mucosal Dopamine | Decreased | Restored towards normal |
Data derived from studies on rat models of chronic unpredictable stress. researchgate.netphysiology.org
The link between psychological stress and gastrointestinal pathology is well-established, with stress being a significant factor in the development of gastric ulcers. Research has identified a protective role for dopamine pathways in the gastric mucosa. A-68930 has been specifically evaluated for its gastroprotective effects in the context of stress-induced ulcers.
In studies involving both acute stress (single immobilization) and chronic unpredictable stress, A-68930 demonstrated a significant gastroprotective effect researchgate.netphysiology.org. The compound was shown to counteract the increase in gastric ulcer severity caused by these stressors researchgate.netphysiology.org. The mechanism behind this protective action involves direct effects on the gastric proton pump and local signaling molecules. A-68930 was found to inhibit the activity of the gastric H+/K+-ATPase, the enzyme responsible for final step of acid secretion in the stomach researchgate.netphysiology.org. Furthermore, during chronic stress, A-68930 normalized the decreased levels of gastric prostaglandin (B15479496) E2 (PGE2), a substance known for its protective effects on the stomach lining researchgate.netphysiology.org. These findings, supported by histopathological examination of gastric tissue, confirm the efficacy of A-68930 in protecting against stress-induced gastric damage researchgate.netphysiology.org.
| Mechanistic Action | Finding in Animal Models | Reference |
| Gastric H+/K+-ATPase Activity | A-68930 inhibited the proton pump's activity. | researchgate.netphysiology.org |
| Gastric PGE2 Content | A-68930 normalized the decreased levels observed during chronic stress. | researchgate.netphysiology.org |
| Ulcer Severity | Pre-treatment with A-68930 significantly restored acute and chronic stress-induced alterations. | researchgate.netphysiology.org |
Cognitive and Learning Paradigms
The prefrontal cortex, a brain region critical for higher-order cognitive functions, is densely populated with dopamine D1 receptors. Activation of these receptors is known to be crucial for processes such as working memory and cognitive flexibility.
Long-term potentiation (LTP) is a form of synaptic plasticity that represents a key cellular mechanism underlying learning and memory. While direct studies investigating the effect of A-68930 on LTP in the medial prefrontal cortex (mPFC) are not extensively documented, research on other D1 receptor agonists provides strong evidence for the role of this receptor in modulating synaptic plasticity in this region.
Studies have shown that dopaminergic input to the mPFC is critical for regulating its function and plasticity. In mouse models of Huntington's disease, where LTP in the mPFC is impaired, the application of the D1 agonist SKF38393 was able to reverse these deficits researchgate.net. Another D1 agonist, SKF81297, has been shown to induce a form of LTP related to the intrinsic excitability of neurons in the rat prefrontal cortex physiology.org. Furthermore, dopaminergic interventions have been reported to enhance LTP in the prefrontal cortex in animal studies frontiersin.org. Given that A-68930 is a potent and selective D1 receptor agonist, it is hypothesized to facilitate or modulate LTP in the mPFC, a function crucial for the encoding of new information and cognitive processing.
Working memory and executive functions are core cognitive domains heavily dependent on the integrity of the prefrontal cortex and its dopamine system. The activation of D1 receptors is essential for the proper functioning of these cognitive processes.
Research has demonstrated that A-68930 can ameliorate cognitive deficits in animal models. In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptides, administration of A-68930 significantly improved cognitive dysfunction nih.gov. This suggests a potential for A-68930 to enhance cognitive performance under conditions of neurological impairment.
The broader literature on D1 agonists consistently points to their role in modulating working memory, often in a manner described by an 'inverted-U' dose-response curve, where low doses improve performance while high doses can be detrimental frontiersin.org. The activation of D1 receptor-expressing neurons in subcortical structures like the dorsomedial striatum is particularly important for working memory regulation, especially under high cognitive load researchgate.net. These findings collectively imply that by selectively activating D1 receptors, A-68930 likely plays a significant role in modulating the neural circuits that subserve working memory and executive functions.
Respiratory System Modulation
The central nervous system maintains tight control over respiration, a process that can be modulated by various neurotransmitter systems, including dopamine. Evidence from animal models suggests that dopamine D1 receptor activation plays a significant role in stimulating and regulating respiratory function.
While studies specifically utilizing A-68930 in respiratory paradigms are limited, research with other selective D1 receptor agonists has established a clear functional role. D1 receptor agonists have been shown to increase the intensity and duration of inspiratory motor output in cats, an effect attributed to enhanced depolarization of inspiratory neurons in the medulla physiology.orgnih.gov. This stimulatory action suggests that the D1 receptor pathway is involved in maintaining respiratory drive.
Furthermore, this pathway has been identified as a potential target for counteracting opioid-induced respiratory depression, a major life-threatening side effect of opioid analgesics. In animal models, D1 receptor agonists effectively restored spontaneous breathing after being severely depressed by the opioid fentanyl researchgate.net. This restorative effect was achieved without compromising the analgesic properties of the opioid, highlighting the therapeutic potential of targeting this receptor researchgate.net. In other contexts, D1 receptor activation has been shown to alleviate acute lung injury by modulating inflammatory responses nih.govjneurosci.org. As a potent D1 agonist, A-68930 is expected to share these respiratory-modulating properties.
Modulation of Inspiratory and Expiratory Neuron Discharge Activities
A-68930 hydrochloride, a selective dopamine D1 receptor agonist, has been shown to modulate the discharge activities of inspiratory and biphasic expiratory neurons. In studies utilizing brainstem slices from neonatal rats, the application of A-68930 hydrochloride led to a significant augmentation of the rhythmic discharge activities of both inspiratory (I) neurons and biphasic expiratory (E) neurons. This modulation is characterized by a notable decrease in the respiratory cycle and the expiratory time for both types of neurons.
Furthermore, the administration of A-68930 hydrochloride resulted in an elevation of the integral amplitude and frequency of the XII nerve rootlets discharge. These effects were reversible, as the subsequent application of a D1 receptor antagonist, SCH-23390, counteracted the changes induced by A-68930 hydrochloride. This suggests a direct involvement of the dopamine D1 receptor in the modulation of the basic breathing rhythmogenesis.
The intracellular mechanism underlying the action of A-68930 hydrochloride appears to be dependent on the cyclic AMP (cAMP) pathway. The modulatory effects of A-68930 on both inspiratory and biphasic expiratory neurons were blocked after pretreatment with Rp-cAMPS, a cAMP-dependent protein kinase (PKA) inhibitor. This indicates that the activation of D1 receptors by A-68930 hydrochloride leads to an increase in intracellular cAMP, which in turn modulates the neuronal discharge activities.
Table 1: Effects of A-68930 hydrochloride on Neuronal Discharge Activities
| Parameter | Effect of A-68930 hydrochloride |
|---|---|
| Inspiratory Neuron Discharge | Augmented |
| Biphasic Expiratory Neuron Discharge | Augmented |
| Respiratory Cycle | Decreased |
| Expiratory Time | Decreased |
| XII Nerve Rootlets Discharge Amplitude | Elevated |
| XII Nerve Rootlets Discharge Frequency | Elevated |
Role in Airway Smooth Muscle Relaxation
Research has demonstrated that A-68930 hydrochloride plays a role in the relaxation of airway smooth muscle (ASM). The dopamine D1 receptor, which is the target of A-68930 hydrochloride, is expressed on human and guinea pig ASM. nih.gov The activation of this receptor by A-68930 hydrochloride has been shown to induce relaxation in pre-contracted airway tissues.
In studies using guinea pig tracheal rings that were contracted with acetylcholine, A-68930 hydrochloride induced a significant relaxation in a concentration-dependent manner. nih.govcolumbia.edu This effect is linked to the stimulation of cyclic AMP (cAMP) production within the human airway smooth muscle cells. nih.govnih.gov The selective dopamine D1 receptor agonists, including A-68930, were found to significantly stimulate cAMP synthesis in these cells. nih.gov
The mechanism underlying this relaxation involves the cAMP-dependent protein kinase (PKA) pathway. nih.govnih.gov Pretreatment of the guinea pig airway rings with a PKA inhibitor, Rp-cAMPS, was found to significantly attenuate the relaxation induced by A-68930 hydrochloride. nih.gov This indicates that the activation of D1 receptors by A-68930 hydrochloride leads to an increase in intracellular cAMP, which then activates PKA to facilitate the relaxation of the airway smooth muscle. nih.govnih.gov
Table 2: A-68930 hydrochloride and Airway Smooth Muscle Relaxation
| Experimental Model | Agonist | Effect |
|---|---|---|
| Human Airway Smooth Muscle Cells | A68930 | Stimulated cAMP production |
| Guinea Pig Tracheal Rings (acetylcholine-contracted) | A68930 | Induced relaxation |
Induction of MUC5AC mRNA and Protein Expression in Airway Epithelium
A-68930 hydrochloride has been identified as an inducer of MUC5AC mRNA and protein expression in the airway epithelium. nih.govresearchgate.netnih.gov This effect is mediated through the activation of the dopamine D1 receptor, which is functionally expressed on human airway epithelial cells. nih.govresearchgate.netnih.gov
The activation of the D1 receptor by A-68930 hydrochloride stimulates the production of cyclic AMP (cAMP) in airway epithelial cells. researchgate.netnih.gov This increase in intracellular cAMP subsequently leads to the phosphorylation of the cAMP response element binding protein (CREB). researchgate.netnih.gov The phosphorylation of CREB is a critical step in the signaling cascade that ultimately results in the increased expression of the MUC5AC gene. nih.govresearchgate.net
Studies have shown that treatment of human airway epithelial cell lines, such as NCI-H292 cells, with A-68930 hydrochloride leads to a significant increase in both MUC5AC mRNA levels and MUC5AC protein expression. researchgate.netnih.gov The induction of MUC5AC, a major component of airway mucus, suggests that the activation of the dopamine D1 receptor pathway could contribute to mucus overproduction in the airways. nih.govresearchgate.net
Table 3: Effect of A-68930 hydrochloride on MUC5AC Expression
| Cell Line | Treatment | Outcome |
|---|---|---|
| NCI-H292 (Human Airway Epithelial Cells) | A68930 | Increased MUC5AC mRNA expression |
| NCI-H292 (Human Airway Epithelial Cells) | A68930 | Increased MUC5AC protein expression |
Methodological Considerations in A 68930 Hydrochloride Research
In Vitro Assays
In vitro assays are fundamental to understanding the direct interaction of A-68930 hydrochloride with its molecular target. These methods allow for precise measurement of its binding affinity and functional activity at the dopamine (B1211576) D1 receptor, independent of the complex biological systems present in whole organisms.
Adenylate Cyclase Activity Assays
Dopamine D1 receptors are G-protein coupled receptors that, upon activation, stimulate the enzyme adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger that initiates a cascade of intracellular signaling. Assays that measure adenylate cyclase activity are therefore a key method for determining the functional efficacy of D1 receptor agonists like A-68930 hydrochloride.
The process typically involves incubating cell membranes or whole cells expressing D1 receptors with the test compound. The resulting change in cAMP production is then quantified. Studies have demonstrated that A-68930 is a potent, full agonist, capable of stimulating cAMP accumulation in cell lines such as the porcine renal epithelial cell line, LLC-PK1. nih.gov The stimulatory effect of A-68930 on cAMP can be blocked by D1-selective antagonists, confirming its specific action at this receptor. nih.gov This method is vital for assessing the intrinsic activity of the compound and comparing it to endogenous ligands like dopamine. nih.gov
Receptor Binding Studies (e.g., EC50, Ki determination)
Receptor binding studies are essential for quantifying the affinity and selectivity of A-68930 hydrochloride for its target receptors. These assays measure how strongly the compound binds to a specific receptor and its ability to elicit a functional response. Key parameters determined from these studies include:
EC50 (Half-maximal effective concentration): This value represents the concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 value indicates greater potency. nih.gov
Ki (Inhibition constant): This value reflects the binding affinity of a compound for a receptor. It is determined through competitive binding assays where the test compound competes with a radiolabeled ligand.
Research has shown that A-68930 is a potent and highly selective agonist for the D1-like dopamine receptor. nih.gov Its potency at the D1 receptor is significantly higher than at the D2 receptor, highlighting its selectivity. nih.gov
| Receptor | EC50 (nM) |
|---|---|
| D1-like Receptor | 2.5 |
| D2-like Receptor | 3920 |
Cell Culture Models (e.g., 16HBE14o- and NCI-H292 cells)
Cell culture models provide a controlled environment to study the cellular effects of A-68930 hydrochloride. While direct studies using A-68930 in 16HBE14o- and NCI-H292 cell lines are not prominently documented in the provided search results, these cell lines are relevant models for respiratory research. The NCI-H292 cell line, for instance, was derived from a pulmonary mucoepidermoid carcinoma and retains mucoepidermoid characteristics.
Given that dopamine D1-like receptors are expressed in airway epithelial cells and that D1 receptor agonists have been shown to modulate inflammatory responses and barrier function in these cells, cell lines like NCI-H292 and 16HBE14o- represent valuable systems for investigating the potential effects of A-68930 on airway biology. researchgate.netmdpi.com Other epithelial cell models have been used to study A-68930, such as porcine renal epithelial LLC-PK1 cells to investigate cAMP accumulation and mouse corneal epithelial cells to study cellular proliferation and inflammatory responses. nih.govpatsnap.com
Gene and Protein Expression Analysis (e.g., mRNA, Western Blot)
Activation of the D1 receptor by A-68930 hydrochloride initiates signaling cascades that can lead to changes in gene and protein expression. nih.govmdpi.com Techniques to analyze these changes are crucial for understanding the long-term effects of the compound.
mRNA Analysis: Methods like quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure changes in the expression of specific genes downstream of D1 receptor activation. This can reveal how A-68930 might regulate cellular processes at the transcriptional level. nih.gov
Western Blot: This technique is used to detect and quantify specific proteins in a sample. researchgate.netresearchgate.net In the context of A-68930 research, Western blotting can be employed to measure the expression levels of proteins involved in the D1 signaling pathway or to assess the phosphorylation state of key signaling molecules, such as DARPP-32 or ERK, which are known to be modulated by D1 receptor activation. nih.gov For example, studies have used Western blotting to analyze the expression of inflammatory proteins like NLRP3, IL-1β, and IL-6 in mouse corneas following treatment with A-68930. patsnap.com
These analytical methods provide insight into the molecular mechanisms that underlie the physiological and behavioral effects of A-68930 hydrochloride.
In Vivo Animal Models
In vivo animal models are indispensable for examining the systemic effects of A-68930 hydrochloride in a complex, living organism. These models allow researchers to study the compound's influence on behavior, physiology, and its potential as a therapeutic agent.
Rodent Models (Rats)
Rats are frequently used in pharmacological studies of dopamine receptor agonists due to their well-characterized neuroanatomy and behavioral responses. Research involving A-68930 hydrochloride in rats has provided significant insights into its effects on behavior.
Studies have shown that systemic administration of A-68930 in rats produces a dose-dependent reduction in food intake. This effect is primarily due to a decrease in the frequency of feeding bouts, rather than their duration. Furthermore, A-68930 has been observed to influence other behaviors, as detailed in the table below.
| Behavior | Effect of A-68930 |
|---|---|
| Grooming | Increased (lengthened bouts) |
| Locomotion | Reduced |
| Rearing | Reduced |
| Immobility | Increased (at largest dose) |
These findings in rodent models are critical for understanding the potential central nervous system effects of A-68930 hydrochloride.
Lesioned Animal Models (e.g., 6-OHDA lesion)
The 6-hydroxydopamine (6-OHDA) lesion model is a cornerstone in preclinical research for studying disorders involving the dopaminergic system, such as Parkinson's disease. mdpi.comresearchgate.net This neurotoxin is a dopamine analogue that is selectively taken up by dopaminergic neurons via the dopamine transporter. researchgate.netnih.gov Once inside the neuron, 6-OHDA induces cell death through mechanisms like oxidative stress and mitochondrial dysfunction. nih.govresearchgate.net
Researchers utilize stereotaxic surgery to inject 6-OHDA into specific brain regions that are part of the nigrostriatal pathway, such as the substantia nigra pars compacta (SNpc), the medial forebrain bundle (MFB), or the striatum itself. nih.gov The location of the injection determines the nature and speed of the lesion. For instance, striatal injections can deplete local dopamine innervation within 24 hours, while MFB injections lead to a near-complete loss of dopamine fibers and cell bodies over several weeks. nih.gov
The unilateral injection of 6-OHDA is extensively used to study motor deficits by assessing rotational behavior in response to dopamine agonists. nih.govnih.gov This lesion-induced hypersensitivity of dopamine receptors on the affected side leads to a contralateral rotation upon administration of an agonist like apomorphine. nih.gov This model allows for the characterization of motor and non-motor symptoms, including cognitive and affective deficits, which can be correlated with the extent of dopaminergic neuron loss. researchgate.netnih.gov The use of graded doses of 6-OHDA can mimic different stages of neurodegeneration, providing a platform to evaluate the potential of therapeutic compounds. researchgate.net
| Injection Site | Key Characteristics | Primary Use | Reference |
|---|---|---|---|
| Medial Forebrain Bundle (MFB) | Causes near-complete loss of dopamine fibers and cell bodies over 3-5 weeks. | Modeling severe dopamine depletion and its consequences. | nih.gov |
| Striatum | Depletes most local dopamine innervation within 24 hours; allows for better control of lesion extent. | Modeling progressive neurodegeneration and studying motor deficits. | nih.gov |
| Substantia Nigra pars compacta (SNpc) | Results in a rapid onset of neuronal loss (12 hours) with progressive fiber degeneration. | Directly targeting the primary site of dopamine neuron loss in Parkinson's disease. | nih.gov |
Stress Models (Acute and Chronic Unpredictable Stress)
Acute stress (AS) and chronic unpredictable stress (CUS) models in rodents are employed to investigate the pathophysiology of stress-related disorders and to evaluate the efficacy of potential therapeutic agents like A-68930 hydrochloride. These models induce a range of physiological and behavioral changes that mimic symptoms of depression and anxiety in humans. The CUS paradigm involves exposing animals to a series of different, mild stressors in an unpredictable manner over several weeks.
In studies utilizing these models, A-68930 hydrochloride has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's stress response. Research indicates that CUS can cause a significant decrease in the number of tyrosine hydroxylase immunoreactive neurons in brain regions such as the striatum and substantia nigra. Administration of A-68930 hydrochloride has been found to normalize these stress-induced alterations.
Furthermore, these stress models are used to study the impact on the brain's oxidative status. Acute stress has been observed to enhance the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). Conversely, chronic stress can reduce the activities of SOD and catalase (CAT) and increase lipid peroxidation. Treatment with A-68930 hydrochloride has been demonstrated to normalize these antioxidant enzyme activities and decrease the extent of lipid peroxidation, suggesting a neuroprotective effect.
Open-Field Behavioral Paradigms
The open-field test is a widely used behavioral paradigm to assess spontaneous locomotor activity, exploration, and anxiety-like behaviors in rodents. The apparatus is a simple, enclosed arena, and the animal's behavior, such as distance traveled, time spent in the center versus the periphery, and rearing frequency, is recorded and analyzed.
In the context of A-68930 hydrochloride research, the open-field test provides insights into the compound's effects on motor function and behavior. Studies have shown that A-68930 can produce a dose-dependent reduction in food intake, which may be partly explained by its influence on other behaviors. Specifically, administration of A-68930 has been observed to reduce locomotion and rearing responses in rats. At higher doses, an increase in immobility has been noted. These findings indicate that the compound's effects on D1 receptors can significantly modulate an animal's activity levels and exploratory patterns within this paradigm.
| Behavioral Parameter | Observed Effect of A-68930 | Interpretation |
|---|---|---|
| Locomotion | Reduced | Modulation of motor activity |
| Rearing | Reduced | Decrease in exploratory behavior |
| Grooming | Increased (lengthened bouts) | Stimulation of specific behavioral patterns |
| Immobility | Increased (at largest dose) | Significant motor suppression at high doses |
Electrophysiological Recordings (e.g., Brainstem Slices)
Electrophysiology in brain slices is a fundamental technique for studying the properties of neurons and synapses ex vivo. This method involves preparing thin slices of brain tissue that are kept viable in an oxygenated artificial cerebrospinal fluid. It allows for detailed investigation of neuronal activity, including membrane potential, firing patterns, and synaptic responses, using techniques like patch-clamp and extracellular field potential recordings.
Brainstem slices are particularly relevant for studying the ascending pathways that regulate functions such as arousal, motor control, and mood. These pathways contain various populations of neurons, including dopaminergic cells, which are primary targets for compounds like A-68930 hydrochloride. By applying A-68930 directly to the brain slice while recording from specific neurons, researchers can characterize its direct effects on neuronal excitability and synaptic transmission. This methodological approach enables a precise determination of how D1 receptor activation by A-68930 alters the physiological behavior of neurons within the complex circuits of the brainstem.
Histopathological Evaluations
Histopathological evaluation involves the microscopic examination of tissue to study the manifestations of disease or injury. In neuroscience research, this technique is critical for assessing the extent of tissue damage, cell death, and inflammation following an insult, such as a spinal cord injury (SCI).
Research on A-68930 hydrochloride has utilized histopathological methods to assess its neuroprotective potential. In a rat model of SCI, administration of A-68930 was found to significantly attenuate histopathology. This indicates that the compound can reduce the extent of tissue damage associated with the injury. These evaluations are often coupled with assessments of inflammatory markers. For instance, A-68930 has been shown to inhibit the activation of the NLRP3 inflammasome and reduce levels of inflammatory cytokines. The alleviation of histopathology by A-68930 is correlated with improved functional outcomes, such as locomotion recovery, highlighting the therapeutic relevance of these microscopic findings.
Immunoreactivity Staining (e.g., Tyrosine Hydroxylase)
Immunoreactivity staining is a technique that uses antibodies to detect and visualize specific proteins within tissue sections. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine, and antibodies against TH are widely used as a marker to identify dopaminergic neurons.
This method is a key tool in research involving A-68930 hydrochloride, particularly in studies examining the effects of stress. In a chronic unpredictable stress model, a significant decrease in the number of TH immunoreactive (ir) neurons was observed in several dopamine-rich brain regions, including the striatum, medial forebrain bundle, ventral tegmental area, and substantia nigra. The administration of A-68930 was found to significantly normalize these stress-induced reductions in TH-ir neurons. This demonstrates the compound's ability to modulate the dopaminergic system under stressful conditions and provides a cellular basis for its observed neuroprotective and anti-stress effects.
Pharmacological Tools and Reagents
Research investigating the mechanisms and effects of A-68930 hydrochloride often involves a variety of other pharmacological tools and reagents. These are used to probe the dopaminergic system and related cellular pathways.
Dopamine Receptor Ligands: To characterize the specificity of A-68930, other dopamine receptor agonists and antagonists are used. For example, the partial D1 agonist SK&F 38393 is often used for comparative studies.
Neurotoxins: As mentioned, 6-hydroxydopamine (6-OHDA) is a critical tool for creating lesion models of dopaminergic neurodegeneration.
Enzyme Substrates and Inhibitors: In studies of oxidative stress, reagents to measure the activity of enzymes such as superoxide dismutase (SOD) , catalase (CAT) , and glutathione peroxidase (GSH-Px) are essential.
Antibodies: For immunoreactivity staining and western blotting, specific primary antibodies are crucial. The most common in this context is the antibody against Tyrosine Hydroxylase (TH) . Other important antibodies include those targeting the glucocorticoid receptor (GR) and components of the NLRP3 inflammasome .
Hormone Assays: To study the HPA axis response, assays (e.g., ELISA) are used to measure levels of corticotropin-releasing hormone (CRH) , adrenocorticotropic hormone (ACTH) , and corticosterone .
Selective D1-like Receptor Antagonists (e.g., SCH 23390, SKF 83566)
To verify that the observed effects of A-68930 are indeed mediated by D1-like receptors (D1 and D5 subtypes), selective antagonists are employed in a variety of experimental paradigms. These antagonists competitively bind to D1-like receptors, thereby preventing or reversing the actions of A-68930.
SCH 23390 is a classic and widely utilized selective D1-like receptor antagonist. In research, it serves as a critical tool to confirm the D1-receptor-mediated actions of A-68930. For instance, behavioral effects induced by A-68930, such as specific patterns of locomotor activity or rotational behavior in animal models of Parkinson's disease, can be dose-dependently blocked by pretreatment with SCH 23390. nih.govnih.gov Similarly, in cellular assays, the A-68930-induced stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) can be attenuated or abolished by SCH 23390. nih.govnih.gov The antagonist's ability to counteract these effects provides strong evidence for the involvement of D1-like receptors.
SKF 83566 is another antagonist used to investigate D1-like receptor function. However, its use requires careful methodological consideration. While it is a potent D1-like receptor antagonist, research has shown that SKF 83566 also functions as a competitive inhibitor of the dopamine transporter (DAT). medchemexpress.commedchemexpress.comnih.govnih.gov This inhibition of dopamine reuptake can lead to an increase in extracellular dopamine concentrations, which could independently influence neuronal activity and behavior, thus confounding the interpretation of its effects as a pure D1 antagonist. nih.gov Therefore, when using SKF 83566 to antagonize the effects of A-68930, researchers must account for its potential off-target effects on the dopamine transporter.
| Compound | Primary Target | Key Methodological Consideration |
|---|---|---|
| SCH 23390 | D1/D5 Receptor Antagonist | Serves as a standard selective antagonist to confirm D1-mediated effects of A-68930. nih.govnih.gov |
| SKF 83566 | D1-like Receptor Antagonist | Also inhibits the dopamine transporter (DAT), which can confound results. medchemexpress.comnih.gov |
Selective D2-like Receptor Antagonists (e.g., Haloperidol, Raclopride, Sulpiride)
To demonstrate the selectivity of A-68930 for D1-like receptors over D2-like receptors (D2, D3, and D4 subtypes), selective D2-like receptor antagonists are used as negative controls. The inability of these compounds to block the effects of A-68930 underscores its specificity.
Haloperidol , a typical antipsychotic, is a potent D2-like receptor antagonist. nih.govnih.gov In studies examining the behavioral effects of A-68930, such as the induction of contralateral turning in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, selective doses of haloperidol fail to antagonize the A-68930-induced rotations. This finding is a cornerstone in establishing that the motor effects of A-68930 are not mediated by D2-like receptors.
Raclopride and Sulpiride are other selective D2-like receptor antagonists that are utilized for similar purposes. nih.govnih.gov By demonstrating that pretreatment with raclopride or sulpiride does not alter the physiological or behavioral outcomes induced by A-68930, researchers can confidently attribute the agonist's actions to its effects on D1-like receptors. This methodological approach is fundamental to characterizing the pharmacological profile of A-68930 as a selective D1 agonist.
| Compound | Primary Target | Role in A-68930 Research |
|---|---|---|
| Haloperidol | D2-like Receptor Antagonist | Used as a negative control; its inability to block A-68930's effects demonstrates D1 selectivity. |
| Raclopride | D2-like Receptor Antagonist | Confirms that the actions of A-68930 are not mediated through D2-like receptors. nih.gov |
| Sulpiride | D2-like Receptor Antagonist | Provides further evidence for the D1-receptor specificity of A-68930. nih.gov |
Other Relevant Pharmacological Modulators (e.g., PKA inhibitors, MEK inhibitors, Forskolin)
Investigating the intracellular signaling pathways activated by A-68930 binding to the D1 receptor requires the use of pharmacological modulators that target downstream effectors.
Protein Kinase A (PKA) inhibitors , such as H-89 and KT 5720, are indispensable tools for determining whether the effects of A-68930 are dependent on the activation of PKA, a primary downstream effector of cAMP. scbt.comtocris.com By applying a PKA inhibitor, researchers can test if it blocks the cellular or behavioral effects of A-68930. A positive result indicates that the observed phenomenon is dependent on the cAMP/PKA signaling cascade.
MEK (mitogen-activated protein kinase kinase) inhibitors , such as U0126 and SL327, are used to explore the involvement of the extracellular signal-regulated kinase (ERK) pathway. D1 receptor activation can, under certain conditions, lead to the phosphorylation and activation of ERK. jneurosci.orgjneurosci.orgnih.gov This can occur through PKA-dependent or independent mechanisms. The use of MEK inhibitors helps to determine if the effects of A-68930 are mediated, in part, through the MEK-ERK signaling cascade. nih.govresearchgate.net For example, studies have shown that MEK inhibitors can block D1 agonist-induced gene expression and behavioral responses, particularly in dopamine-depleted states, suggesting a switch in signaling pathways under pathological conditions. jneurosci.orgjneurosci.org
| Modulator | Mechanism of Action | Methodological Use in A-68930 Research |
|---|---|---|
| Forskolin | Directly activates adenylyl cyclase, increasing cAMP. nih.govnih.gov | Bypasses the D1 receptor to directly stimulate the cAMP pathway, serving as a positive control for downstream signaling. |
| PKA Inhibitors | Block the activity of cAMP-dependent Protein Kinase A. scbt.comtocris.com | Used to determine if the effects of A-68930 are mediated through the PKA pathway. |
| MEK Inhibitors | Inhibit MEK, preventing the phosphorylation and activation of ERK. jneurosci.orgjneurosci.org | Investigates the involvement of the alternative MEK-ERK signaling pathway in the actions of A-68930. |
Future Directions in A 68930 Hydrochloride Research
Investigation of Receptor Biased Agonism and Allosteric Modulation
Future research on A-68930 hydrochloride will likely focus on dissecting its signaling properties beyond its role as a conventional agonist. The concepts of biased agonism and allosteric modulation are at the forefront of G protein-coupled receptor (GPCR) pharmacology and offer new avenues for therapeutic intervention. biorxiv.orgmdpi.combiorxiv.org
Biased Agonism: The dopamine (B1211576) D1 receptor, a GPCR, can activate multiple downstream signaling pathways, including the canonical Gs/cAMP pathway and G protein-independent pathways involving β-arrestin. mdpi.comnih.gov Biased agonists are compounds that selectively activate one of these pathways over others, which could lead to therapies with fewer side effects. biorxiv.orgmdpi.com While A-68930 is known as a potent D1 agonist, its potential for biased signaling has not been fully characterized. nih.govnih.gov Future studies could use advanced cellular assays to determine if A-68930 shows bias toward the G protein pathway or the β-arrestin pathway. Understanding the structural basis for how ligands like A-68930 stabilize specific receptor conformations is crucial for designing novel biased agonists for the D1 receptor. nih.gov
Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site used by endogenous ligands like dopamine. nih.gov These modulators can fine-tune the receptor's response to agonists, offering a more subtle way to control receptor activity. nih.govfrontiersin.org Positive allosteric modulators (PAMs) have been developed for the D1 receptor and have shown promise in preclinical studies for treating cognitive impairments. nih.govfrontiersin.org Research could explore how A-68930's effects are influenced by D1 receptor PAMs. Such studies could reveal synergistic interactions that might be therapeutically beneficial and provide insights into the complex interplay between different ligand-binding sites on the receptor. nih.govresearchgate.net
| Research Approach | Rationale | Potential Outcome |
| Biased Agonism Assays | To determine if A-68930 preferentially activates G protein or β-arrestin pathways. | Identification of signaling bias, which could explain its specific behavioral effects and guide the design of next-generation agonists. |
| Structural Biology (Cryo-EM) | To visualize the conformation of the D1 receptor when bound to A-68930. | Understanding the molecular basis of its agonist activity and potential bias. nih.govresearchgate.net |
| Combination with PAMs | To study the effect of D1 receptor positive allosteric modulators on A-68930's potency and efficacy. | Revealing potential for combination therapies and a deeper understanding of receptor modulation. frontiersin.org |
Elucidation of Cell-Type Specific Signaling Pathways
The brain is a complex organ with diverse neuronal populations, and the effects of dopamine are highly dependent on the specific cell types and circuits involved. frontiersin.org The D1 receptor is expressed in various brain regions and on different types of neurons, where it can trigger distinct signaling cascades. nih.govfrontiersin.org
A key area for future research is to map the specific signaling pathways activated by A-68930 hydrochloride in different neuronal subtypes. For example, in the striatum, D1 receptors are densely expressed on medium spiny neurons (MSNs) that form the 'direct pathway' of the basal ganglia, which is crucial for motor control. mdpi.compsypost.org Studies have shown that dopamine signaling in these neurons involves not only the cAMP/PKA pathway but also the regulation of ion channels and glutamate receptors. mdpi.comnih.govpsypost.org
Future investigations could employ techniques like electrophysiology in genetically identified neurons from brain slices to examine how A-68930 modulates neuronal excitability and synaptic plasticity in specific cell populations. psypost.org By understanding how A-68930 alters the function of different neural circuits, researchers can better predict its behavioral effects and identify the pathways associated with therapeutic benefits versus side effects.
| Neuronal Population | Key Signaling Pathway | Research Question |
| Striatal Medium Spiny Neurons (D1-MSNs) | cAMP/PKA/DARPP-32 pathway, Kir channel inhibition. psypost.org7tmantibodies.com | How does A-68930 modulate the excitability and synaptic integration of these motor-related neurons? |
| Prefrontal Cortex Pyramidal Neurons | Modulation of NMDA and AMPA receptors. nih.gov | What is the impact of A-68930 on glutamatergic transmission and synaptic plasticity underlying cognitive functions? |
| Hippocampal Neurons | Regulation of neuronal function related to learning and memory. nih.gov | Does A-68930 influence hippocampal neurogenesis or long-term potentiation? |
Exploration of Novel Therapeutic Targets and Combinational Therapies
While D1 receptor agonists have been primarily studied for Parkinson's disease and cognitive disorders, emerging research suggests a broader therapeutic potential. nih.govmdpi.com Future studies with A-68930 hydrochloride could help validate these novel applications.
Novel Therapeutic Targets:
Late-Stage Parkinson's Disease: Newer D1 agonists are being investigated for late-stage Parkinson's disease, where levodopa's efficacy wanes. mdpi.commedrxiv.org Preclinical studies using models that replicate severe dopamine depletion could further establish the rationale for this approach. medrxiv.org
Cognitive Deficits: D1 receptor activation is known to be important for working memory. bbrfoundation.org D1 agonists have shown promise in treating cognitive impairments associated with conditions like schizophrenia and schizotypal personality disorder. bbrfoundation.org
Inflammation: Recent evidence suggests that dopamine receptors, including D1-like receptors, may play a role in modulating inflammation. patsnap.comtaylorandfrancis.com A-68930 has been used in models of corneal injury to promote epithelial repair by inhibiting inflammation. patsnap.com This opens up a new, non-traditional area for D1 agonist research.
Combinational Therapies: The complex nature of many neurological disorders often requires targeting multiple pathways simultaneously. Combining D1 receptor agonists with other drugs could offer enhanced efficacy or a better side-effect profile. For instance, the interplay between D1 and D2 dopamine receptors is critical for motor control and cognitive function. nih.gov Studies investigating the combined effects of A-68930 with D2 receptor antagonists or other neurotransmitter modulators could uncover synergistic effects. nih.govnih.gov However, such combinations need to be carefully evaluated, as combined inhibition of D1 and D2 receptors has been shown to induce cognitive and emotional dysfunction in preclinical models. nih.govnih.gov
Development of Advanced Preclinical Models
To better predict the clinical potential of D1 agonists, it is essential to use sophisticated preclinical models that accurately replicate human diseases. Future research on A-68930 hydrochloride can benefit from and contribute to the validation of these models.
Genetically Engineered Mouse Models: Mice with specific genetic modifications, such as the knockout of dopamine-related genes or the expression of human disease-associated proteins, provide a powerful tool to study the effects of D1 agonists in a controlled genetic background. psypost.orgresearchgate.net
Non-Human Primate (NHP) Models: NHPs treated with neurotoxins like MPTP develop a parkinsonian syndrome that closely resembles the human condition. medrxiv.org These models are invaluable for assessing the efficacy and potential side effects of D1 agonists on motor symptoms.
In Vivo Imaging: Techniques like Positron Emission Tomography (PET) using novel D1 receptor agonist radiotracers allow for the visualization and quantification of receptor occupancy and distribution in the living brain. snmjournals.org This can help in understanding the pharmacokinetic and pharmacodynamic properties of compounds like A-68930.
Translational Research to Clinical Applications
The journey of a drug from the laboratory to the clinic is fraught with challenges. Although the development of A-68930 hydrochloride as a therapeutic was halted, the knowledge gained from its study remains highly valuable for the broader field of D1 agonist development. patsnap.com
The primary hurdles for early D1 agonists like A-68930 included poor pharmacokinetic properties associated with their catechol structure. biorxiv.orgnih.gov This has led to the development of a new generation of non-catechol D1 agonists with improved drug-like properties, some of which are now in clinical trials. nih.govmedrxiv.orgnih.gov
Future translational research will focus on bridging the gap between preclinical findings and human studies. This involves:
Identifying Biomarkers: Developing reliable biomarkers to track the engagement of the D1 receptor and the biological response to the drug in humans.
Patient Stratification: Understanding which patient populations are most likely to benefit from D1 agonist therapy.
Lessons from Past Failures: A thorough analysis of why compounds like A-68930 did not proceed to clinical use provides crucial lessons for designing better drugs and more effective clinical trials. nih.gov
By continuing to use A-68930 as a research tool in advanced preclinical models and for exploring novel therapeutic targets, scientists can refine the strategies for developing the next generation of D1 receptor agonists that may one day become successful therapies.
Q & A
Q. What experimental protocols are established for administering A-68930 hydrochloride in Alzheimer’s disease (AD) rodent models?
A-68930 is administered intraperitoneally or intracerebroventricularly in AD models such as streptozotocin (STZ)-induced or Aβ1-42-injected mice. Doses range from 0.1–1 mg/kg, depending on the endpoint (e.g., cognitive testing or biomarker analysis). Behavioral assessments include the Morris water maze, Y-maze, and novel object recognition tests to evaluate spatial and working memory. Post-treatment, brain tissues are analyzed for Aβ levels, NLRP3 inflammasome activity, and mitochondrial function via ATP/ROS assays .
Q. How does A-68930 modulate D1 receptor activity in in vitro assays?
In cell lines expressing D1 receptors (e.g., HEK293), A-68930 induces cAMP accumulation with high potency (EC50 ~1–10 nM). Methodologically, cells are treated with A-68930 (1 nM–10 µM) for 15–30 minutes, followed by cAMP quantification using ELISA or fluorescent probes. Co-treatment with antagonists like SCH-23390 confirms receptor specificity. Note that A-68930’s cell-membrane impermeability makes it suitable for distinguishing surface vs. intracellular receptor activation .
Q. What pharmacokinetic parameters of A-68930 influence experimental design?
A-68930 has limited oral bioavailability due to catechol structure instability, necessitating parenteral administration. Its half-life in rodents is ~30–60 minutes, requiring timed dosing for chronic studies. Brain penetration is moderate, with CSF concentrations reaching ~20% of plasma levels. Researchers must optimize dosing intervals to avoid tachyphylaxis, particularly in behavioral assays .
Advanced Research Questions
Q. How can discrepancies in reported EC50 values for A-68930 across tissue preparations be resolved?
EC50 variations arise from tissue-specific factors. For example, in rat cochlear neurons, A-68930 inhibits sodium currents (INa) with 30–40% efficacy at 1 µM, while in human corpus cerebelli, it induces vasodilation with EC50 values of 0.37 µM (endothelium-intact) vs. 3.57 µM (endothelium-denuded). Researchers should standardize tissue preparation (e.g., endothelial preservation), validate receptor density via Western blot, and control for confounding pathways (e.g., NO synthase inhibition) .
Q. What strategies mitigate D1 receptor desensitization during chronic A-68930 administration?
To reduce tachyphylaxis, employ intermittent dosing (e.g., 48-hour intervals) or co-administer β-arrestin inhibitors. In Parkinsonian models, combining A-68930 with L-DOPA prolongs efficacy. In vitro, pre-treatment with protein kinase A (PKA) inhibitors (e.g., H89) blunts receptor internalization. Validate receptor resensitization via cAMP recovery assays after washout periods .
Q. How does A-68930 improve mitochondrial dysfunction in AD models, and what assays confirm this?
A-68930 enhances mitochondrial membrane potential and ATP synthesis by upregulating PKA-dependent pathways. Key assays include:
Q. Why select A-68930 over other D1 agonists (e.g., A-77636) in behavioral studies?
A-68930 offers superior D1 selectivity (no cross-reactivity with D5 receptors) and full agonism, whereas A-77636 induces rapid tolerance. However, A-68930’s seizure risk at high doses (>2 mg/kg) precludes long-term use. For acute studies, A-68930 is ideal; for chronic oral dosing, A-77636 (despite tolerance) may be preferable .
Q. How do cell permeability differences between D1 agonists affect receptor trafficking studies?
A-68930’s impermeability makes it ideal for isolating plasma membrane receptor effects. For example, in HEK293 cells expressing C-terminal D1R mutants, A-68930 fails to activate intracellular receptors, unlike permeable agonists (e.g., fenoldopam). Use immunofluorescence or surface biotinylation to confirm receptor localization .
Q. What methods validate A-68930’s specificity in modulating neuroinflammation?
Q. How to optimize tissue-specific responses to A-68930 in ex vivo preparations?
Pre-incubate tissues (e.g., cerebral arteries) with phosphodiesterase inhibitors (e.g., IBMX) to amplify cAMP signaling. For endothelial-dependent effects, validate NO synthase activity via L-NAME co-treatment and measure cGMP levels .
Data Contradiction Analysis
-
Conflict : A-68930’s dual roles in neuroprotection (via anti-inflammatory effects) and seizure induction.
Resolution : Dose-dependent effects explain this: Low doses (0.1–1 mg/kg) improve cognition, while high doses (>2 mg/kg) overstimulate D1Rs, causing excitotoxicity. Researchers must titrate doses using pilot toxicity assays . -
Conflict : Variable efficacy in sodium current inhibition vs. vasodilation.
Resolution : Tissue-specific receptor coupling (Gαs vs. Gαq) and auxiliary proteins (e.g., β-arrestin) modulate responses. Use siRNA knockdown to isolate signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
